molecular formula C18H16BrN5O3 B12923953 6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine CAS No. 75426-59-4

6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B12923953
CAS No.: 75426-59-4
M. Wt: 430.3 g/mol
InChI Key: QJQSOFKLEXFXOO-UHFFFAOYSA-N
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Description

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a morpholino group, and a nitrophenyl group, making it a unique and potentially valuable molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 4-nitroaniline.

    Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with formamide under high-temperature conditions.

    Bromination: The quinazoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Morpholino Substitution: The brominated quinazoline is reacted with morpholine to introduce the morpholino group.

    Final Coupling: The final step involves coupling the morpholino-substituted quinazoline with 4-nitroaniline under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-pyridyl)quinazolin-4-one: Another quinazoline derivative with a pyridyl group instead of a morpholino group.

    2-Aryl-4-chloroquinazoline: Features a chloro group and aryl substitution, showing different biological activities.

Uniqueness

6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

CAS No.

75426-59-4

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.3 g/mol

IUPAC Name

6-bromo-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C18H16BrN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22)

InChI Key

QJQSOFKLEXFXOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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